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molecular formula C13H14N6O2 B8765903 2-(3,5-Diacetylphenyl)amino-4,6-diamino-1,3,5-triazine CAS No. 180741-01-9

2-(3,5-Diacetylphenyl)amino-4,6-diamino-1,3,5-triazine

Cat. No. B8765903
M. Wt: 286.29 g/mol
InChI Key: XDWNZEIQFVEAOU-UHFFFAOYSA-N
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Patent
US05733932

Procedure details

Compound No. 13: A suspension of 3,5-diacetylaniline (1.95 g) in water (10 mL) was treated with 2-chloro-4,6-diamino-1,3,5-triazine (1.455 g) and concentrated HCl (0.1 mL) and heated at reflux for 20 min. After cooling the hydrochloride of Compound No. 13 separated as a white powder. This was filtered out, dissolved in 60 mL of boiling aqueous 75% methanol and treated with triethylamine (1.5 mL). On cooling, off-white flakes separated. Filtration and drying gave 1.79 g of 2-(3,5-diacetylphenyl)amino-4,6-diamino-1,3,5-triazine, mp 271°-2° C.
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.455 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1)[NH2:7])(=[O:3])[CH3:2].Cl[C:15]1[N:20]=[C:19]([NH2:21])[N:18]=[C:17]([NH2:22])[N:16]=1.Cl>O>[C:1]([C:4]1[CH:5]=[C:6]([NH:7][C:15]2[N:20]=[C:19]([NH2:21])[N:18]=[C:17]([NH2:22])[N:16]=2)[CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(N)C=C(C1)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.455 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)N)N
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
13 separated as a white powder
FILTRATION
Type
FILTRATION
Details
This was filtered out
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 60 mL of boiling aqueous 75% methanol
ADDITION
Type
ADDITION
Details
treated with triethylamine (1.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
off-white flakes separated
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC1=NC(=NC(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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